EP9.3 Compendial Limit: Impurity K at 0.15% Threshold – Direct Regulatory Benchmark Against Norfloxacin API
N-Demethyl Norfloxacin Hydrochloride is the reference standard for Impurity K, which carries a specified acceptance criterion of not more than 0.15% in norfloxacin drug products according to the European Pharmacopoeia 9.3 method [1]. In a market surveillance study of 57 commercial norfloxacin capsule batches from Zhejiang Province, 1 batch was found at the limit edge (0.15%) for Impurity K, while 5 additional batches exceeded the limit for Impurity E—demonstrating that Impurity K is a real, quantifiable quality failure risk [1]. Separately, in norfloxacin glucose injection analysis, Impurity K was detected at a mean content of 0.05% across 15 batches [2]. This establishes a differentiation baseline: Impurity K is present in commercial products at levels approaching or reaching the regulatory threshold, and its accurate quantification depends on the availability of the authentic N-Demethyl Norfloxacin Hydrochloride reference standard [1].
| Evidence Dimension | Regulatory impurity limit compliance in norfloxacin finished drug products |
|---|---|
| Target Compound Data | Impurity K content: 0.05% (mean, glucose injection, n=15 batches); 0.15% at limit edge (capsules, 1 of 57 batches) |
| Comparator Or Baseline | Compendial acceptance limit for Impurity K: ≤0.15% (EP9.3 method). Comparator impurities: Impurity E exceeded the limit in 5 of 57 batches (EP9.3 method) |
| Quantified Difference | Impurity K was at the regulatory threshold (0.15%) in 1.8% of tested capsule batches; Impurity E exceeded the threshold in 8.8% of batches—confirming Impurity K as a critical but less frequently failing marker |
| Conditions | EP9.3 HPLC method; Waters Sunfire C18 column; gradient elution with phosphoric acid–acetonitrile; detection at 278 nm; 57 batches norfloxacin capsules from Zhejiang Province, China |
Why This Matters
Procurement of the correct Impurity K reference standard is mandatory for compendial release testing; substituting with norfloxacin or any other analog would fail to identify the correct retention time for Impurity K and would invalidate the analytical method's specificity under regulatory audit.
- [1] Li J, Yang YQ, Wang YY. Improvement of the Determination Method of Related Substances of Norfloxacin Capsules in Chinese Pharmacopoeia (2015 Edition). Chin J Mod Appl Pharm. 2019;36(6):714-717. doi: 10.13748/j.cnki.issn1007-7693.2019.06.014. View Source
- [2] Lu YH, Luo KM, Wang GT, Lyu RC, Sun HY, Xiong FH. Study on Detection Method of Related Substances in Norfloxacin Glucose Injection. J4 (Dali University). 2021;6(6):45. View Source
